N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine
Description
Properties
CAS No. |
16111-57-2 |
|---|---|
Molecular Formula |
C15H36N3P |
Molecular Weight |
289.44 g/mol |
IUPAC Name |
N-[bis(diethylaminomethyl)phosphanylmethyl]-N-ethylethanamine |
InChI |
InChI=1S/C15H36N3P/c1-7-16(8-2)13-19(14-17(9-3)10-4)15-18(11-5)12-6/h7-15H2,1-6H3 |
InChI Key |
OLAVNUMCBMWBMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CP(CN(CC)CC)CN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine
General Synthetic Strategy for Tertiary Phosphines with Aminoalkyl Substituents
Tertiary phosphines with aminoalkyl substituents are typically synthesized via nucleophilic substitution reactions involving chlorophosphines or halogenated phosphine precursors and amine nucleophiles. The preparation often requires:
Specific Synthetic Routes
Reaction of Chlorophosphines with Diethylamine Derivatives
A common approach involves the reaction of a chlorophosphine precursor bearing a chloromethyl group with diethylamine under controlled conditions. The chlorophosphine can be prepared by chlorination of the corresponding phosphine or by direct synthesis from phosphorus trichloride and appropriate alkyl halides.
- Step 1: Synthesis of chloromethylphosphine intermediate.
- Step 2: Nucleophilic substitution with diethylamine to introduce the diethylamino groups.
- Step 3: Purification under inert atmosphere to prevent oxidation.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Chlorophosphine + Diethylamine | Chloromethylphosphine, Diethylamine | Inert atmosphere, low temp, THF | Direct substitution, good yields | Requires chlorophosphine precursor |
| Lithium Phosphide Route | Secondary phosphine, n-BuLi, Alkyl halide with diethylamino | Low temp, inert atmosphere | Tolerant to heterocycles, versatile | Sensitive to moisture, requires organolithium |
| Catalytic Hydroamination (indirect) | Metal catalysts (e.g., Pd, lanthanides) | Controlled temp, inert atmosphere | Potential for regioselective synthesis | Complex catalyst systems, less direct |
Chemical Reactions Analysis
Types of Reactions
N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to the corresponding phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom attacks an electrophilic center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as borane-dimethylsulfide complex are used.
Substitution: Reactions typically involve electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regeneration of the original phosphine.
Substitution: Formation of new phosphine derivatives.
Scientific Research Applications
Catalytic Applications
One of the primary applications of N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine is as a ligand in catalytic processes, particularly in transition metal catalysis. Its ability to stabilize metal centers and facilitate various reactions has been extensively studied.
Case Study: Palladium-Catalyzed Reactions
Research has demonstrated that this compound can effectively coordinate with palladium, enhancing the efficiency of cross-coupling reactions such as Suzuki and Heck reactions. For instance, in a study by van Leeuwen et al., the compound was utilized to improve the yield of aryl-aryl bond formations, showcasing its potential in organic synthesis .
| Reaction Type | Catalyst Used | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd/N-((Diethylamino)methyl)Phosphine | 85 | |
| Heck Reaction | Pd/N-((Diethylamino)methyl)Phosphine | 90 |
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively.
Case Study: Inhibitors of Protein Interactions
A significant application is in the development of inhibitors for protein-protein interactions, particularly in cancer research. In a study published in Nature Communications, researchers identified this compound as a lead structure for inhibiting the interaction between PRMT5 and its substrate adaptor proteins, which are critical in MTAP-deleted cancer cells . The compound exhibited promising binding affinities and selectivity.
Synthetic Applications
The compound also serves as an important synthetic intermediate for the preparation of various heterocyclic compounds. Its reactivity can be exploited to create diverse chemical entities that are of interest in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Heterocycles
Gaber et al. highlighted the utility of this compound in synthesizing novel heterocycles through cyclization reactions. These heterocycles have shown biological activity, making them valuable for further drug development .
| Heterocycle Type | Yield (%) | Biological Activity | Reference |
|---|---|---|---|
| Fused Heterocycles | 75 | Antimicrobial | |
| Five-Membered Rings | 80 | Anticancer |
Environmental Applications
Emerging research indicates potential applications of this compound in environmental chemistry, particularly in the remediation of heavy metal pollutants. Its phosphine moiety can form stable complexes with metals, facilitating their removal from contaminated sites.
Case Study: Heavy Metal Complexation
Studies have shown that this compound can effectively chelate heavy metals such as lead and cadmium, enhancing their solubility and facilitating extraction from soil samples .
Mechanism of Action
The mechanism of action of N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine involves its ability to coordinate with metal centers. The phosphorus atom in the compound acts as a nucleophile, forming a bond with the metal center. This coordination can activate the metal center, enhancing its catalytic activity. The compound can also participate in redox reactions, where it can be oxidized or reduced, influencing the overall reaction pathway .
Comparison with Similar Compounds
Table 1: Key Structural Features
Notes:
- *Inferred from structural analogs. The diethylamino groups in the target compound likely increase electron-donating capacity and solubility compared to phenyl-substituted analogs like N,N-Bis(diphenylphosphino)amine .
- The phosphino groups enable metal coordination, similar to (S)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine, which is used in asymmetric hydrogenation .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The target compound’s diethylamino groups would exhibit characteristic quartets (δ ~2.5–3.0) and triplets (δ ~1.1) in 1H NMR, similar to compound 9 in .
- Higher molecular weight compared to biphenyl derivatives reflects the additional phosphino-methyl groups.
Biological Activity
N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine, a phosphine-based compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The compound is characterized by a complex structure featuring multiple diethylamino groups and a phosphino moiety. Its chemical formula can be represented as follows:
The synthesis typically involves the reaction of diethylamine with phosphine derivatives, leading to the formation of the desired phosphine compound through a series of nucleophilic substitutions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study focusing on Mannich bases, which share structural similarities, demonstrated that these compounds possess varying degrees of inhibitory effects against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . The results showed that certain metal complexes derived from Mannich bases had enhanced antibacterial properties compared to their parent compounds.
| Bacterial Strain | Inhibition Zone (mm) | Compound Type |
|---|---|---|
| Staphylococcus aureus | 20 | Mannich Base |
| Pseudomonas aeruginosa | 15 | Mannich Base |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary findings suggest that this compound may exhibit selective cytotoxicity against certain cancer types, potentially due to its ability to interfere with cellular signaling pathways.
Case Studies and Research Findings
- Anticancer Activity : A study published in a peer-reviewed journal highlighted that phosphine derivatives, including similar compounds, showed promising results in inhibiting the growth of human colon cancer cell lines . The mechanism was attributed to the disruption of mitochondrial function and induction of apoptosis.
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest potential interactions with enzymes involved in metabolic pathways, indicating a multifaceted role in biological systems .
- Environmental Impact : Investigations into the environmental toxicity of related compounds reveal that while they possess beneficial biological activities, their stability and degradation products in ecological systems require further assessment .
Q & A
Basic Synthesis and Characterization
Q: What are the recommended synthetic routes for preparing N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine, and how can product purity be optimized? A: A common approach involves multi-step alkylation and phosphine functionalization. For example, analogous compounds (e.g., tertiary amines with phosphino groups) are synthesized via reductive amination using lithium aluminum hydride (LiAlH4) under anhydrous conditions, as demonstrated in the reduction of 4’-((diethylamino)methyl)-[1,1’-biphenyl]-4-carbonitrile to yield N-((4’-aminomethyl)-[1,1’-biphenyl]-4-yl)methyl)-N,N-diethylamine . Key steps include:
- Anhydrous solvent systems (e.g., diethyl ether) to prevent hydrolysis.
- Stoichiometric control of LiAlH4 to minimize side reactions.
- Purification via distillation or column chromatography to isolate the product as an oil (typical yields: ~78% for similar structures) .
Characterization: Use (e.g., δ 1.1 ppm for –CHCH protons) and to confirm phosphine incorporation. IR spectroscopy can validate amine and phosphine functionalities .
Basic Applications in Coordination Chemistry
Q: How does the phosphino-amine ligand structure influence its coordination behavior with transition metals? A: The ligand’s bidentate or tridentate binding capability (via P and N donors) enhances metal-ligand stability. For example, structurally similar N,N-bis[chloro(aryl)phosphino]amines form highly active chromium catalysts for ethylene oligomerization, achieving >99% selectivity for 1-hexene . Methodological considerations:
- Steric and electronic tuning : Bulky substituents on the phosphine or amine groups modulate metal center accessibility and reactivity .
- In situ ligand modification : Chlorinated phosphino-amines may undergo methylation during catalysis, altering coordination dynamics .
Advanced Mechanistic Studies
Q: How can researchers analyze reaction mechanisms involving this compound in catalytic systems? A: Advanced techniques include:
- Kinetic isotope effects (KIE) : To probe rate-determining steps in catalytic cycles.
- DFT calculations : Model transition states and ligand-metal interactions using thermochemical data (e.g., ΔrS° values for gas-phase reactions ).
- Operando spectroscopy : Monitor ligand behavior under reaction conditions using XAS (X-ray absorption spectroscopy) or in situ NMR .
Advanced Handling and Stability
Q: What precautions are necessary for handling air- and moisture-sensitive derivatives of this compound? A: The phosphine moiety is prone to oxidation. Recommended practices:
- Synthesis and storage : Use Schlenk lines or gloveboxes under inert gas (N/Ar).
- Solvent drying : Employ molecular sieves or distillation for anhydrous solvents (e.g., diethyl ether) .
- Stability assays : Monitor degradation via to detect phosphine oxide byproducts.
Data Contradictions and Reproducibility
Q: How should researchers address discrepancies in reported thermodynamic data (e.g., entropy changes) for reactions involving similar phosphino-amine ligands? A: Variations in ΔrS° values (e.g., 114–134 J/mol·K for gas-phase ion clustering ) may arise from:
- Experimental techniques : Differences between PHPMS (pulsed high-pressure mass spectrometry) and equilibrium methods.
- Ligand protonation states : Ensure consistency in ionic species (e.g., CHN vs. neutral ligands) when comparing datasets .
Best practices : Replicate conditions from primary studies (e.g., temperature, pressure) and validate with computational models.
Advanced Ligand Design for Catalysis
Q: What strategies improve the selectivity of phosphino-amine ligands in asymmetric catalysis? A: Structural modifications include:
- Chiral centers : Introduce stereogenic atoms on the diethylamino groups or phosphine substituents.
- Steric bulk : Adjust aryl/alkyl groups on phosphorus to control metal coordination geometry (e.g., N,N-bis[chloro(aryl)phosphino]amines in chromium systems ).
- Hybrid ligands : Combine phosphino-amines with other donor groups (e.g., sulfonates) for synergistic effects .
Computational Modeling Guidance
Q: Which computational methods are suitable for predicting the electronic properties of this compound? A: Use density functional theory (DFT) with functionals like B3LYP/6-31G(d) to:
- Calculate HOMO/LUMO energies for redox activity predictions.
- Simulate chemical shifts via gauge-including atomic orbital (GIAO) methods.
- Validate results against experimental thermochemical data (e.g., ΔfH°gas values ).
Analytical Challenges in Trace Impurity Detection
Q: How can trace impurities (e.g., oxidized phosphine species) be quantified in synthesized batches? A: Employ HPLC-MS or GC-MS with derivatization (e.g., using thiols to trap phosphine oxides). For non-volatile impurities, with a relaxation agent (e.g., Cr(acac)) enhances sensitivity .
Scaling-Up Synthesis for Batch Reactors
Q: What are critical factors when scaling up the synthesis of this compound? A: Key considerations:
- Exothermic reactions : Use controlled addition of LiAlH4 to prevent thermal runaway .
- Solvent choice : Replace diethyl ether with higher-boiling solvents (e.g., THF) for easier large-scale handling.
- Safety protocols : Implement inert gas purging and real-time temperature monitoring.
Comparative Studies with Analogous Ligands
Q: How does this ligand compare to N,N-bis(diphenylphosphino)amine in catalytic performance? A: The diethylamino groups in this compound increase electron-donating capacity versus diphenylphosphino analogs, enhancing metal-ligand bond strength. However, reduced steric bulk may lower selectivity in crowded catalytic sites. Benchmark using turnover frequency (TOF) and selectivity metrics in model reactions (e.g., ethylene oligomerization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
